![molecular formula C25H33N3O2 B14254487 2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) CAS No. 234440-54-1](/img/structure/B14254487.png)
2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) is an organic compound with the chemical formula C15H13N3O2. This compound is known for its unique structure, which includes a nitrophenyl group and two pyrrole rings. It is typically a white to light yellow crystalline solid and is soluble in various organic solvents such as chloroform and ethanol[1][2].
Méthodes De Préparation
The synthesis of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) generally involves the reaction of 4-nitrobenzaldehyde with pyrrole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography[1][2].
Analyse Des Réactions Chimiques
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and pyrrole oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different set of derivatives.
Applications De Recherche Scientifique
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials[][2].
Mécanisme D'action
The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole rings can interact with various biological receptors. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) include:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties in rubber and plastic industries.
2,2’-[(4-Nitrophenyl)methylene]bis(1H-pyrrole): A structurally similar compound with different substituents on the pyrrole rings[][2].
The uniqueness of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
234440-54-1 |
|---|---|
Formule moléculaire |
C25H33N3O2 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)-(4-nitrophenyl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C25H33N3O2/c1-5-7-9-21-17(3)15-26-24(21)23(19-11-13-20(14-12-19)28(29)30)25-22(10-8-6-2)18(4)16-27-25/h11-16,23,26-27H,5-10H2,1-4H3 |
Clé InChI |
DIHQMHFWVDUFQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NC=C1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=CN3)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


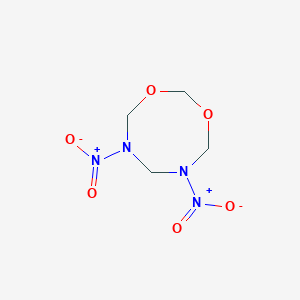
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)


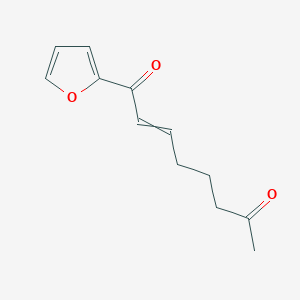
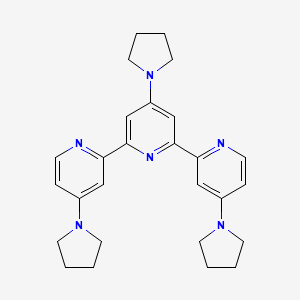
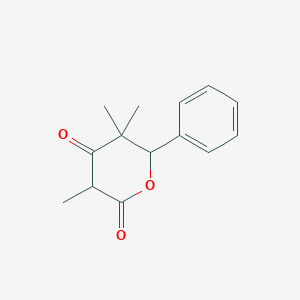
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
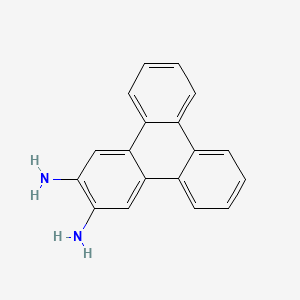
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
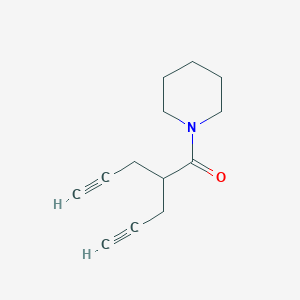
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
